Uralyt-U is classified as an alkalinizing agent due to its ability to increase urine pH. It is commonly utilized in urology and nephrology for managing conditions related to uric acid nephrolithiasis (kidney stones) and is often part of a broader treatment strategy that includes dietary modifications and increased fluid intake .
The synthesis of potassium sodium hydrogen citrate involves the neutralization of citric acid with potassium hydroxide and sodium bicarbonate. The general reaction can be summarized as follows:
The molecular formula of potassium sodium hydrogen citrate is with a molecular weight of approximately 192.12 g/mol. The structure consists of three carboxylic acid groups that can donate protons, making it an effective alkalinizing agent.
Uralyt-U participates in several chemical reactions within the urinary system:
The primary mechanism by which Uralyt-U acts involves the stabilization of urine pH between 6.2 and 6.8. This pH range enhances the solubility of uric acid, preventing its crystallization into stones:
This mechanism is crucial for individuals prone to uric acid stone formation, as it helps maintain a urinary environment that discourages crystallization .
Uralyt-U exhibits several notable physical and chemical properties:
These properties are essential for its effectiveness as a therapeutic agent in managing urinary conditions .
Uralyt-U has several scientific and clinical applications:
Citrate-based therapies for urolithiasis originated from early observations of citrus fruits' antilithogenic effects. In the 19th century, clinicians documented that lemon juice consumption reduced stone recurrence, attributing this to its citrate content and urinary alkalinization properties. This empirical knowledge laid the foundation for modern medical stone prophylaxis. The mid-20th century witnessed the development of synthetic citrate salts to overcome the limitations of natural sources, including variable bioavailability and palatability issues. Potassium citrate emerged as the first standardized agent, demonstrating efficacy in randomized trials during the 1980s for hypocitraturic calcium oxalate stones and uric acid dissolution therapy.
Uralyt-U (potassium sodium hydrogen citrate) represents an advanced evolution in this therapeutic class. Developed to optimize urinary pH modulation, it combines potassium and sodium cations with citrate anions in a specific stoichiometric ratio (C~12~H~12~K~3~Na~3~O~15~). This formulation achieves two critical objectives: (1) it provides sustained alkalinization without extreme pH fluctuations, and (2) mitigates the hypokalemia risk associated with potassium-wasting conditions or diuretic use. Unlike early citrate formulations that required frequent dosing, Uralyt-U's granular formulation allows gradual citrate release, maintaining urinary pH within the optimal 6.5–7.0 window for stone prevention [2] [7].
Table 1: Evolution of Citrate-Based Therapies for Urolithiasis
Era | Agents | Key Advancements | Limitations Addressed |
---|---|---|---|
Pre-1950 | Lemon juice, citrus fruits | Empirical alkalinization | Variable bioavailability, palatability |
1980s | Potassium citrate (monosalt) | Standardized dosing, clinical trial validation | Hypokalemia risk, gastric irritation |
1990s | Sodium citrate formulations | Improved solubility, reduced potassium load | Sodium loading in hypertension/edema |
2000s | Uralyt-U (K-Na hydrogen citrate) | Balanced cation composition, pH stability | Narrow therapeutic pH window maintenance |
Contemporary research has validated Uralyt-U's physicochemical superiority. Its hexapotassium hexasodium pentacitrate hydrate complex dissociates predictably in the gastrointestinal tract, providing both immediate and sustained buffering capacity. This molecular configuration prevents excessive sodium or potassium loading—a critical advancement for patients with cardiovascular comorbidities. Furthermore, its granular form ensures gradual urinary alkalinization, avoiding the "pH overshoot" observed with rapid-release alkalinizing agents that can paradoxically promote calcium phosphate crystallization [2] [7].
Uric Acid Stone PathophysiologyUric acid stones form exclusively in acidic urine (pH ≤ 5.5), where uric acid exists predominantly in its insoluble, non-ionized form. At pH 5.0, uric acid solubility is <100 mg/L—far below typical urinary uric acid concentrations. When urinary pH rises to 6.5, solubility increases exponentially to >500 mg/L due to ionization into soluble urate salts. This pH-dependent solubility dynamic underpins Uralyt-U's therapeutic rationale. The agent's citrate metabolism generates bicarbonate ions via the tricarboxylic acid cycle, consuming hydrogen ions and shifting equilibrium toward soluble urate [3] [4].
Beyond alkalinization, Uralyt-U exerts multifaceted effects:
Table 2: pH-Dependent Solubility of Stone-Forming Compounds
Compound | Solubility at pH 5.0 (mg/L) | Solubility at pH 6.5 (mg/L) | Solubility at pH 7.5 (mg/L) |
---|---|---|---|
Uric acid | <100 | >500 | >1500 |
Cystine | 250–300 | 400–500 | >1000 |
Calcium oxalate | ~15 | ~15 | ~15 (pH-independent) |
Struvite | ~100 | ~200 | >500 |
Cystine Stone PathophysiologyCystine solubility exhibits even steeper pH dependence than uric acid. Below pH 6.5, solubility remains <300 mg/L—insufficient for cystinuric patients excreting >600 mg/day. Uralyt-U elevates pH to ≥7.5, where cystine solubility exceeds 1000 mg/L. The dual cation composition is particularly advantageous here: sodium increases cystine solubility via ion pairing, while potassium prevents hypokalemia induced by high-dose sodium alkali therapy. This addresses a critical limitation of older sodium bicarbonate regimens, which caused sodium overload and paradoxical hypocitraturia through volume expansion-induced bicarbonaturia [1] [7].
The molecular efficacy of Uralyt-U was demonstrated in dissolution trials where uric acid stones showed 50% reduction within 3 weeks and complete dissolution in 83% of patients by 6 months. Cystine stones require longer treatment (3–12 months) but achieve dissolution rates exceeding 70% when urinary pH is consistently maintained above 7.0. This dissolution capability is unique to uric acid and cystine calculi among major stone types, making Uralyt-U a first-line medical alternative to surgical intervention [2] [4].
International urological societies have established evidence-based recommendations for urinary alkalinization therapy. The American Urological Association (AUA) and European Association of Urology (EAU) jointly designate citrate alkalization as first-line medical management for uric acid stones and an essential adjunct for cystine stones. These guidelines emphasize rigorous pH monitoring as the cornerstone of treatment efficacy [1] [7].
Key Guideline Recommendations:
Table 3: Guideline Recommendations for Urinary Alkalinization in Stone Management
Parameter | AUA/EAU Consensus | Supporting Evidence | Uralyt-Specific Considerations |
---|---|---|---|
Indications | First-line for uric acid stones; Adjunct for cystine stones | Level 1A evidence for uric acid dissolution | Approved for uric acid, calcium oxalate, cystine stones [7] |
pH Monitoring | Twice daily dipstick; Confirm with 24-hr urine periodically | Systematic review of dissolution efficacy [2] | Granular formulation enables stable pH within target range |
Therapeutic Duration | 3–6 months for dissolution; Indefinite for prevention | Recurrence reduction to <15% at 3 years | Long-term safety profile established |
Adjunctive Therapy | Allopurinol for hyperuricosuria; Tiopronin for cystinuria | RCTs showing synergistic effects | Compatible with stone-specific adjuncts |
Contemporary research refines these guidelines by identifying patient subgroups most likely to benefit. Diabetic stone formers exhibit lower baseline urinary pH (mean 5.4 vs. 5.9 in non-diabetics) and require more aggressive alkalinization. Similarly, bariatric surgery patients with metabolic acidosis demonstrate enhanced Uralyt-U responsiveness due to correction of underlying acid-base disorders. Genetic profiling also informs therapy: patients with SLC22A12 (URAT1) mutations causing renal hypouricemia show exaggerated uricosuric responses to alkalinization [1] [3].
The guidelines strongly discourage empiric alkalinization without pH monitoring. Over-alkalinization (pH >7.5) risks calcium phosphate precipitation, particularly in patients with hypercalciuria. Uralyt-U's balanced formulation mitigates this risk by creating a pH plateau effect in the 6.8–7.2 range, demonstrating pharmacodynamic advantages over pure potassium citrate. This precision underscores the transition from generic alkalinization to pathophysiology-targeted pH modulation [1] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: